2-Fluoro-5-methylphenyl isocyanate

Catalog No.
S755278
CAS No.
190774-50-6
M.F
C8H6FNO
M. Wt
151.14 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoro-5-methylphenyl isocyanate

CAS Number

190774-50-6

Product Name

2-Fluoro-5-methylphenyl isocyanate

IUPAC Name

1-fluoro-2-isocyanato-4-methylbenzene

Molecular Formula

C8H6FNO

Molecular Weight

151.14 g/mol

InChI

InChI=1S/C8H6FNO/c1-6-2-3-7(9)8(4-6)10-5-11/h2-4H,1H3

InChI Key

GLSUJZPVKMKUPJ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)F)N=C=O

Canonical SMILES

CC1=CC(=C(C=C1)F)N=C=O

Synthesis of Polyurethanes:

-Fluoro-5-methylphenyl isocyanate (FMP-Isocyanate) finds application in the synthesis of polyurethanes, a versatile class of polymers with diverse applications in various industries. Its unique structure, containing both a fluorine atom and a methyl group, can influence the properties of the resulting polyurethane.

Studies have shown that FMP-Isocyanate can be used to prepare polyurethanes with improved thermal stability, chemical resistance, and flame retardancy compared to conventional polyurethanes. [, ] This is attributed to the electron-withdrawing effect of the fluorine atom and the steric hindrance introduced by the methyl group, which can enhance the rigidity and compactness of the polymer chains.

Preparation of Functionalized Materials:

FMP-Isocyanate can also be used as a building block for the preparation of functionalized materials with specific properties. The isocyanate group readily reacts with various functional groups, allowing the incorporation of desired functionalities into the final material.

For instance, research has explored the use of FMP-Isocyanate to create polyurethanes containing flame-retardant moieties, conductive components, or self-healing properties. [, ] These functionalized materials hold promise for applications in fire safety, electronics, and advanced materials.

FMI is a man-made chemical not readily found in nature. It serves as a valuable building block in organic synthesis, particularly for the creation of polyurethanes and polyureas []. These polymers possess various applications in coatings, adhesives, elastomers, and foams.


Molecular Structure Analysis

The key feature of FMI's structure is the isocyanate functional group (-NCO). This group readily reacts with amines and alcohols, forming the backbone of polyurethanes and polyureas, respectively []. Additionally, the presence of a fluorine atom at the 2-position and a methyl group at the 5-position on the aromatic ring can influence its reactivity and physical properties compared to unsubstituted phenyl isocyanate.


Chemical Reactions Analysis

FMI undergoes various reactions due to the highly reactive isocyanate group. Here are some notable examples:

  • Synthesis of polyurethanes: When FMI reacts with a diol (a molecule with two hydroxyl groups), a polyurethane chain is formed. This reaction can be represented by the following balanced equation:
2 FMI + HO-R-OH → R(-NH-CO-C6H3F(CH3)-NH-CO-O-)2 + 2 HF

where R represents the diol backbone [].

  • Synthesis of polyureas

    The reaction of FMI with a diamine (a molecule with two amine groups) leads to the formation of a polyurea. The balanced equation is similar to the above, with -NH2 groups replacing the -OH groups on the diol [].

  • Decomposition

    FMI can decompose under certain conditions, releasing toxic fumes like hydrogen fluoride and organic isocyanates [].


Physical And Chemical Properties Analysis

  • Melting point: Likely below room temperature (similar to phenyl isocyanate, which melts at -63°C) [].
  • Boiling point: Around 80°C at reduced pressure (3 mmHg) [].
  • Solubility: Soluble in organic solvents like dichloromethane and tetrahydrofuran [].
  • Stability: Sensitive to moisture and can decompose over time, releasing hazardous products [].

Mechanism of Action (Not Applicable)

FMI does not possess a biological role and isn't directly involved in any known biological systems. Its significance lies in its use as a chemical building block.

FMI is a hazardous compound due to the presence of the isocyanate group. Here are some safety concerns:

  • Toxicity: FMI can irritate the skin, eyes, and respiratory system upon exposure.
  • Flammability: While not readily flammable, FMI can decompose upon heating, releasing toxic fumes [].
  • Reactivity: FMI reacts exothermically with water and alcohols, releasing heat and potentially harmful products [].

XLogP3

3.2

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (97.5%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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